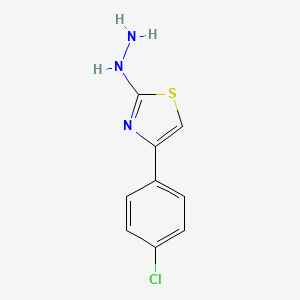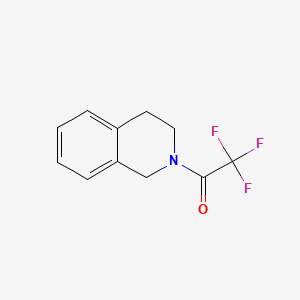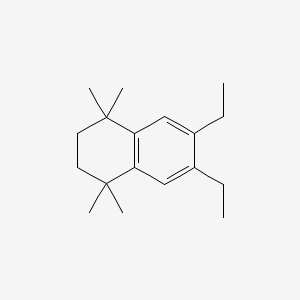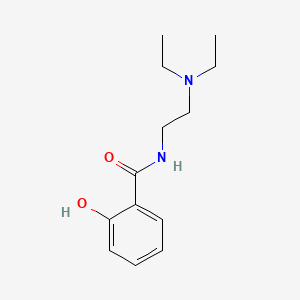
Saletamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salethamide is a chemical compound known for its anti-inflammatory and analgesic properties . It is chemically classified as N-(2-(diethylamino)ethyl)-2-hydroxybenzamide . This compound has been studied for its potential use in various therapeutic applications, particularly in pain management and inflammation reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salethamide typically involves the reaction of salicylic acid with diethylamine . The process begins with the conversion of salicylic acid to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with diethylamine to form salethamide . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalysts: None required
Industrial Production Methods
Industrial production of salethamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Salethamide undergoes several types of chemical reactions, including:
Oxidation: Salethamide can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Salethamide has been explored in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Medicine: Investigated as an analgesic for pain management.
Industry: Utilized in the production of other pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of salethamide involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain . By inhibiting these enzymes, salethamide reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor to salethamide, known for its anti-inflammatory and analgesic properties.
Acetylsalicylic Acid (Aspirin): Another derivative of salicylic acid, widely used as an analgesic and anti-inflammatory agent.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar properties but different chemical structure.
Uniqueness of Salethamide
Salethamide is unique in its specific molecular structure, which allows for targeted inhibition of COX enzymes with potentially fewer side effects compared to other NSAIDs . Its unique amide linkage also provides different pharmacokinetic properties, making it a valuable compound for specific therapeutic applications .
Properties
CAS No. |
46803-81-0 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) |
InChI Key |
VSSAPBSVPUSKPK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1O |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1O |
Key on ui other cas no. |
46803-81-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile](/img/structure/B1616722.png)
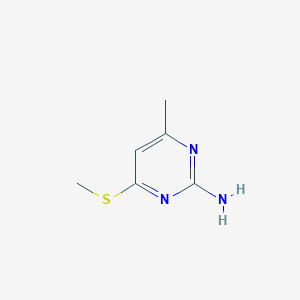

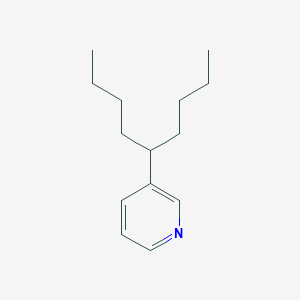
![4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B1616728.png)
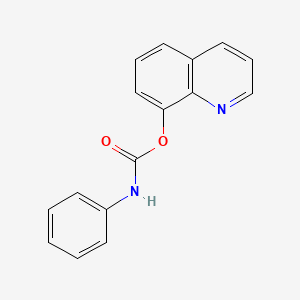
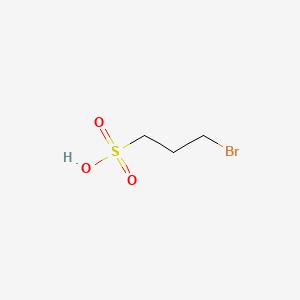

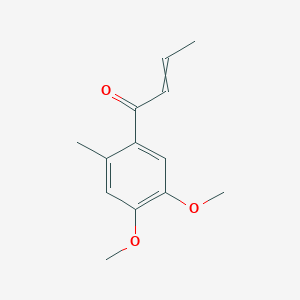
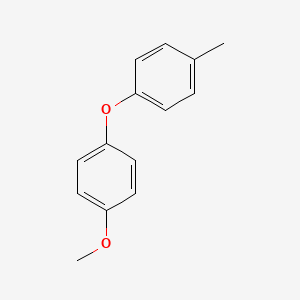
![Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate](/img/structure/B1616741.png)
